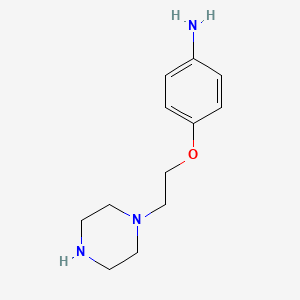

4-(2-Piperazin-1-ylethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

4-(2-piperazin-1-ylethoxy)aniline |

InChI |

InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10,13H2 |

InChI Key |

IXMQTVDBPAJUSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2 Piperazin 1 Ylethoxy Aniline and Its Analogues

Retrosynthetic Analysis of the 4-(2-Piperazin-1-ylethoxy)aniline Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered, focusing on the formation of the aryl ether bond and the carbon-nitrogen bond of the piperazine (B1678402) ring.

Disconnection Approach A: Aryl Ether Bond Formation

This is the most common strategy. The primary disconnection is at the aryl ether linkage (Ar-O). This breaks the molecule into two key synthons: a 4-aminophenol (B1666318) derivative and a 2-(piperazin-1-yl)ethanol derivative. This approach is often favored due to the ready availability of substituted phenols and the various reliable methods for aryl ether synthesis.

Target Molecule: this compound

Disconnection (C-O ether bond):

Synthon 1: 4-Aminophenol (or a protected version like 4-nitrophenol).

Synthon 2: 1-(2-chloroethyl)piperazine (B3192190) (or other activated ethanol (B145695) derivative).

Disconnection Approach B: C-N Bond Formation

An alternative disconnection occurs at one of the C-N bonds of the piperazine ring. This would involve coupling a pre-formed 4-(2-aminoethoxy)aniline (B1598669) fragment with a suitable two-carbon unit to form the piperazine ring.

Target Molecule: this compound

Disconnection (C-N piperazine bond):

Synthon 3: 4-(2-aminoethoxy)aniline.

Synthon 4: A bis-electrophile like bis(2-chloroethyl)amine (B1207034).

Generally, Approach A is more synthetically straightforward and versatile for creating analogues by varying either the phenol (B47542) or the piperazine-ethanol component.

Approaches to the Formation of the Aryl Ether Linkage

The formation of the ether bond between the aniline (B41778) (or its precursor) and the piperazine-containing side chain is a critical step. Several established methods can be employed.

Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orglibretexts.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this typically involves the reaction of the phenoxide of 4-nitrophenol (B140041) or 4-aminophenol with an activated form of 2-(piperazin-1-yl)ethanol.

A common route involves:

Deprotonation of a Phenol: A suitable phenol, often 4-nitrophenol to avoid side reactions with the amino group, is deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the more nucleophilic phenoxide. youtube.com The nitro group can be reduced to an amine in a later step. wikipedia.org

Nucleophilic Attack: The resulting phenoxide then attacks an electrophilic partner, such as 1-(2-chloroethyl)piperazine.

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 4-Nitrophenol | 1-(2-Chloroethyl)piperazine | K₂CO₃ | DMF | Heat (e.g., 80-100 °C) |

| 4-Aminophenol | 1-(2-Chloroethyl)piperazine | NaH | THF/DMF | 0 °C to room temp. |

This interactive table summarizes common conditions for the Williamson ether synthesis in this context.

A key consideration is the choice of the leaving group on the piperazine side chain. While chlorides are common, bromides or tosylates can also be used, often exhibiting higher reactivity. wikipedia.org

Transition Metal-Catalyzed Etherification Reactions

For less reactive substrates or to achieve milder reaction conditions, transition metal-catalyzed methods are excellent alternatives to the classical Williamson synthesis.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In a typical synthesis for the target molecule, 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) would be reacted with 2-(piperazin-1-yl)ethanol in the presence of a copper catalyst.

Traditional Ullmann reactions required harsh conditions, often using stoichiometric copper powder at high temperatures (>200 °C). wikipedia.org Modern protocols utilize soluble copper(I) or copper(II) salts (e.g., CuI, Cu₂O) with ligands such as phenanthroline or N,N-dimethylglycine, allowing the reaction to proceed at much lower temperatures (90-140 °C). mdpi.comarkat-usa.org The base is typically a carbonate like K₂CO₃ or Cs₂CO₃. mdpi.com

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction. organic-chemistry.orgorgsyn.org While famous for C-N bond formation, related palladium-based systems are also highly effective for C-O bond formation (Buchwald-Hartwig etherification). organic-chemistry.orgyoutube.com This reaction couples an aryl halide or triflate with an alcohol.

The catalytic cycle involves a palladium(0) species, often generated in situ from a precursor like Pd(OAc)₂, and a specialized phosphine (B1218219) ligand (e.g., BINAP, dppf). youtube.com This method is known for its high functional group tolerance and can be run under relatively mild conditions.

| Reaction | Catalyst System | Ligand (Example) | Base (Example) | Solvent (Example) |

| Ullmann Condensation | CuI or CuO-NPs | N,N-Dimethylglycine | K₂CO₃ or Cs₂CO₃ | Toluene (B28343) or DMF |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or Xantphos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane |

This interactive table compares typical components for transition metal-catalyzed etherification reactions.

Alternative Ether Formation Methodologies

Besides the major routes, other methods can be applied. Nucleophilic Aromatic Substitution (SNAr) can be used if the aromatic ring is sufficiently activated by strong electron-withdrawing groups (like a nitro group) ortho or para to a good leaving group (like a fluoride (B91410) or chloride). The reaction of 1-fluoro-4-nitrobenzene (B44160) with the alkoxide of 2-(piperazin-1-yl)ethanol in a polar aprotic solvent like DMSO is a viable SNAr pathway.

Synthesis of the Piperazine Moiety and its Coupling to the Ethoxyaniline Fragment

The piperazine ring is a common scaffold in medicinal chemistry. nih.gov While piperazine itself is commercially available, substituted piperazines often need to be synthesized.

Reductive Amination Routes for Piperazine Construction

Reductive amination is a powerful method for forming C-N bonds and can be used to construct the piperazine ring itself. researchgate.net A classical approach involves the cyclization of ethylenediamine (B42938) with a glyoxal (B1671930) derivative, followed by reduction. nih.gov

A more direct route to N-substituted piperazines involves the reaction of a primary amine with a di-electrophilic agent. For instance, diethanolamine (B148213) can be converted to bis(2-chloroethyl)amine hydrochloride, which can then be cyclized with a primary amine to form the N-substituted piperazine ring. google.com

In the context of synthesizing the target molecule's analogues, if a pre-formed piperazine is not used, one could envision a reductive amination strategy where N-phenylethylethylenediamine is reacted with a glyoxal equivalent, followed by reduction of the resulting cyclic imine. However, it is far more common to start with a pre-existing piperazine or N-Boc-piperazine and couple it to the ethoxy side chain, which is then attached to the aniline fragment as described in section 2.2.

Nucleophilic Substitution Reactions for Piperazine Functionalization

Nucleophilic substitution is a fundamental and widely used method for the functionalization of the piperazine ring. nih.govresearchgate.net This approach typically involves the reaction of a piperazine derivative, acting as a nucleophile, with an electrophilic partner, such as an alkyl halide or a sulfonate. nih.gov This reaction is a cornerstone in the synthesis of N-alkyl piperazine derivatives. mdpi.com

In the context of synthesizing this compound analogues, a common strategy involves the reaction of a protected piperazine with a suitable electrophile. For instance, the synthesis of certain 4-aryl-1-aminoalkylpiperazine analogues employs the reaction of N-Boc-piperazine with iodo- or bromo-substituted aminoalkyl chains. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetonitrile at elevated temperatures to facilitate the substitution. researchgate.net

Another example is the reaction of piperazine with pentafluoropyridine (B1199360), where piperazine acts as a potent nucleophile, leading to the regioselective substitution at the para position of the pentafluoropyridine ring. researchgate.net This highlights the utility of nucleophilic substitution in creating specific substitution patterns on aromatic rings linked to a piperazine moiety. researchgate.net The reaction conditions for these substitutions can vary, but often involve the use of a base, such as sodium carbonate, in a suitable solvent like acetonitrile. researchgate.net

A three-component reaction has also been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which proceeds via an SN2 mechanism. nih.gov This method demonstrates the versatility of nucleophilic substitution in more complex, multi-component settings. nih.gov

The following table provides examples of nucleophilic substitution reactions for piperazine functionalization:

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| N-Boc-piperazine | I(CH2)2NHBoc | N-Boc protected aminoalkylpiperazine | CH3CN, 60 °C, overnight | researchgate.net |

| Piperazine | Pentafluoropyridine | 4-substituted 2,3,5,6-tetrafluoropyridine | Na2CO3, acetonitrile | researchgate.net |

| Disulfides, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, trimethylsilyl (B98337) cyanide | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles | Cs2CO3, EtOH, 100 °C, 3 h | nih.gov |

Cross-Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, particularly for the synthesis of aryl amines. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.orgyoutube.com It has become a key tool in the synthesis of N-aryl piperazines, which are important components of many pharmaceuticals. researchgate.net

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step and suppress side reactions like beta-hydride elimination. youtube.com Bidentate phosphine ligands such as BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

In the synthesis of analogues of this compound, the Buchwald-Hartwig amination can be used to form the N-aryl bond between the piperazine nitrogen and an aromatic ring. For example, the synthesis of 4-aryl-1-aminoalkylpiperazine analogues has been achieved by the palladium-catalyzed coupling of N-Boc-piperazine with an aryl bromide. researchgate.net The reaction is typically carried out in a solvent like toluene at reflux, using a palladium catalyst such as Pd2(dba)3 and a phosphine ligand like BINAP, in the presence of a base such as sodium tert-butoxide (NaOtBu). researchgate.net

The scope of the Buchwald-Hartwig amination is broad, tolerating a wide range of functional groups on both the aryl halide and the amine. libretexts.org This makes it a highly valuable tool in modern organic synthesis and drug discovery. nih.gov

The following table summarizes key aspects of the Buchwald-Hartwig amination:

| Feature | Description | Reference |

| Reaction Type | Palladium-catalyzed cross-coupling | wikipedia.orglibretexts.org |

| Bond Formed | Carbon-Nitrogen (C-N) | wikipedia.org |

| Key Components | Aryl halide/triflate, Amine, Palladium catalyst, Phosphine ligand, Base | researchgate.netwikipedia.org |

| Common Catalysts | Pd(OAc)2, Pd2(dba)3 | researchgate.netlibretexts.org |

| Common Ligands | P(o-tolyl)3, BINAP, DPPF | wikipedia.orglibretexts.org |

| Typical Solvents | Toluene, THF, Dioxane | researchgate.netlibretexts.org |

| Advantages | Broad substrate scope, functional group tolerance, milder conditions compared to classical methods | wikipedia.orglibretexts.org |

Multistep Synthesis and Optimization of Reaction Conditions

For instance, a general strategy for synthesizing para-olefinated anilines, which can be considered structural analogues, involves a multistep sequence that can be made more efficient through direct C-H functionalization. uva.nl The optimization of reaction conditions is critical in these multistep syntheses. This can involve screening different catalysts, ligands, solvents, bases, and reaction temperatures to find the optimal set of parameters for a particular transformation. researchgate.net For example, in the Buchwald-Hartwig amination of iodobenzene (B50100) with aniline, the reaction temperature and catalyst loading were optimized to achieve the highest yield of the desired product. researchgate.net

A study on the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine), an analogue, highlights a multistep process starting from the palladium-catalyzed coupling of Boc-piperazine with 2-bromoiodobenzene, followed by another palladium-catalyzed reaction with 2,4-dimethylthiophenol, and a final deprotection step. google.com The process was further optimized by exploring alternative routes, such as the reaction of a sulfone intermediate with piperazine, followed by reduction. google.com

The development of one-pot, multi-component reactions is another strategy to improve the efficiency of multistep syntheses by reducing the number of purification steps and saving time and resources. nih.govnih.gov A one-pot, two-step method was developed for the radiosynthesis of [18F]FEt-PPZ, an analogue of this compound, achieving a good activity yield. nih.gov

The following table provides an example of a multistep synthesis and the importance of optimization:

| Synthetic Target | Key Steps | Optimization Focus | Reference |

| Vortioxetine | 1. Buchwald-Hartwig amination | Catalyst and ligand screening | google.com |

| 2. Thiolation | Reaction conditions (temperature, base) | google.com | |

| 3. Deprotection | Acid concentration and temperature | google.com | |

| para-Olefinated anilines | para-selective C–H olefination | Development of a new Pd/S,O-ligand catalytic system | uva.nl |

| [18F]FEt-PPZ | One-pot, two-step radiosynthesis | Reaction time, temperature, and purification | nih.gov |

Green Chemistry Approaches in Synthesis (e.g., Ionic Liquid-Supported Synthesis)

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. nih.gov Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. nih.gov In the synthesis of this compound and its analogues, several green chemistry approaches have been explored.

One notable example is the use of ionic liquids as reaction media. Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. nih.gov A series of novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were synthesized using a rapid ionic liquid-supported parallel synthesis, achieving yields up to 88%. nih.gov This method offers the advantage of easy product purification through simple washing with appropriate solvents. nih.gov The use of an ionic liquid, triethylammonium (B8662869) hydrogen sulphate, as a catalyst and reaction medium has also been reported for the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles, highlighting the versatility of ionic liquids in promoting complex reactions under mild conditions. nih.gov

Another green approach is the development of catalyst-free reactions or the use of recyclable catalysts. A base-induced, catalyst-free synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles has been reported using ethanol as a green solvent. nih.gov This method avoids the use of potentially toxic and expensive metal catalysts. nih.gov Additionally, the development of palladium nanoparticles supported on materials like melamine-based dendrimers on magnetic nanoparticles offers a recyclable catalyst system for the Buchwald-Hartwig amination, which can be easily separated from the reaction mixture and reused. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. The Buchwald-Hartwig amination of iodobenzene with aniline has been successfully carried out in water using a Pd-Co bimetallic alloy catalyst. researchgate.net

The following table summarizes some green chemistry approaches in the synthesis of related compounds:

| Green Approach | Example Application | Advantages | Reference |

| Ionic Liquid-Supported Synthesis | Synthesis of 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives | Rapid synthesis, high yields, easy purification | nih.gov |

| Ionic Liquid as Catalyst/Medium | Multi-component synthesis of dihydropyrano[2,3-c]pyrazoles | Excellent yields, short reaction times, mild conditions, catalyst reusability | nih.gov |

| Catalyst-Free Reaction | Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles | Avoids metal catalysts, uses green solvent (ethanol) | nih.gov |

| Recyclable Catalyst | Buchwald-Hartwig amination using Pd-Co nanoparticles on magnetic support | Catalyst can be recovered and reused | researchgate.net |

| Water as Solvent | Buchwald-Hartwig amination of iodobenzene with aniline | Environmentally benign solvent | researchgate.net |

Derivatization and Structural Modification of 4 2 Piperazin 1 Ylethoxy Aniline

Rational Design Principles for Analogues and Homologues

The design of analogues and homologues of 4-(2-piperazin-1-ylethoxy)aniline is often guided by the principles of medicinal chemistry, where the goal is to enhance desired properties while minimizing undesirable ones. A common approach is the message-address concept, where different parts of the molecule are considered to have distinct roles in its interaction with biological targets. nih.gov In the context of this compound, the aniline (B41778) and piperazine (B1678402) moieties can be systematically modified to probe structure-activity relationships (SAR).

The development of new derivatives often begins with the creation of a focused library of compounds. This allows for the exploration of the chemical space around the parent molecule. For instance, a library could be constructed based on the 4-(piperazin-1-yl)aniline core, with variations introduced at different positions to study their impact on biological activity. researchgate.net

The process of rational design also involves considering the conformational flexibility of the molecule. The ether linkage and the piperazine ring can adopt various conformations, which can influence how the molecule binds to a target. Introducing steric constraints, such as methyl groups, can be a critical factor in defining the molecular conformation and, consequently, its biological activity. nih.gov

Systematic Substitution on the Aniline Ring

The aniline ring of this compound is a prime target for modification. The amino group is a strong activating group and an ortho, para director in electrophilic aromatic substitution reactions. chemistrysteps.com This reactivity can be harnessed to introduce a variety of substituents onto the aromatic ring.

The electronic properties of the aniline ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density of the ring, which can enhance its reactivity and basicity. Conversely, EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density, making the ring less reactive and the aniline less basic.

Table 1: Examples of Aniline Ring Substituted Derivatives

| Substituent | Position | Potential Effect |

|---|---|---|

| Methoxy (-OCH3) | ortho, meta, para | Electron-donating |

| Trifluoromethoxy (-OCF3) | meta | Electron-withdrawing |

| Methyl (-CH3) | ortho, meta, para | Electron-donating (weak) |

Halogenation of the aniline ring can be achieved through various methods, introducing fluorine, chlorine, bromine, or iodine atoms. These modifications can alter the lipophilicity and metabolic stability of the compound. For example, the presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life.

Alkylation of the aniline ring, introducing small alkyl chains, can also be performed. These groups can influence the steric and electronic properties of the molecule. N-alkylation of anilines can be achieved using various catalytic systems, including those based on transition metals. rsc.orgnih.govgoogle.com

Modifications to the Piperazine Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms that are nucleophilic and can be readily modified through various chemical reactions. These modifications are crucial for modulating the compound's solubility, basicity, and interactions with biological targets.

N-alkylation involves the addition of an alkyl group to one of the piperazine nitrogens. This can be accomplished using alkyl halides or other alkylating agents. For example, the reaction of a piperazine derivative with 1-(3-chloropropyl)-4-methylpiperazine (B54460) leads to the formation of N-alkylated products. nih.gov The incorporation of an ethyl piperazine unit is a common strategy to enhance aqueous solubility and oral bioavailability. mdpi.com

N-acylation involves the reaction of the piperazine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. This transformation can significantly alter the electronic properties of the piperazine ring and introduce new functional groups for further derivatization.

Table 2: Examples of N-Alkylation and N-Acylation Products

| Reagent | Resulting Group | Type of Reaction |

|---|---|---|

| Benzyl chloride | Benzyl | N-Alkylation |

| Acetyl chloride | Acetyl | N-Acylation |

| 3-Chloropropyl bromide | 3-Bromopropyl | N-Alkylation |

A wide range of substituents can be introduced onto the piperazine ring to create novel derivatives. These can include aryl groups, heterocyclic rings, and various functionalized alkyl chains. For example, the synthesis of arylpiperazines can be achieved through palladium-catalyzed amination reactions. organic-chemistry.org

The introduction of heterocyclic moieties, such as indole (B1671886) rings, onto the piperazine nitrogen has been explored to create compounds with specific biological activities. These heterocyclic rings can be attached directly or via a linker, such as an amide or a methylene (B1212753) group. nih.gov The synthesis of such derivatives often involves multi-step procedures, starting from a protected piperazine that is later deprotected to allow for the introduction of the desired substituent. nih.gov

Table 3: Examples of Substituted Piperazine Derivatives

| Substituent | Linker | Potential Application |

|---|---|---|

| Phenyl | Direct | CNS agents |

| Benzyl | Direct | Antitumor agents nih.gov |

| Indole | Amide | Dopamine (B1211576) receptor ligands nih.gov |

Alterations of the Ethoxy Linker Chain Length and Branching

The ethoxy linker in this compound serves as a crucial spacer between the piperazine and aniline moieties. Research into modifying this linker has primarily focused on varying its length and introducing branching to investigate the impact on the molecule's physicochemical properties.

Studies have explored the synthesis of analogs with longer alkoxyl chains, such as propoxy and butoxy linkers. For instance, the synthesis of 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives has been reported, which involves a 4-propoxyphenylpiperazine intermediate. nih.gov Similarly, compounds featuring a butoxy linker, such as 4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline, have been synthesized, indicating the feasibility of extending the carbon chain of the alkoxy group.

The general synthetic approach to these longer-chain analogs often involves the reaction of 4-alkoxyaniline with a suitably substituted piperazine derivative. The length of the n-alkoxy chain can influence properties such as lipophilicity and conformational flexibility.

Table 1: Examples of 4-(Alkoxyaniline)piperazine Derivatives with Varying Linker Lengths

| Compound Name | Linker Type | Linker Length (Number of Carbon Atoms) |

| This compound | Ethoxy | 2 |

| 4-(3-Piperazin-1-ylpropoxy)aniline (analog) | Propoxy | 3 |

| 4-(4-Piperazin-1-ylbutoxy)aniline (analog) | Butoxy | 4 |

Note: The table includes analogs to illustrate the principle of linker length variation.

The introduction of branching into the alkoxy linker has also been a subject of investigation. For example, the synthesis of compounds with a tert-butoxy (B1229062) group attached to the aniline ring has been described. chemicalbook.com The synthesis of 4-(tert-butoxy)aniline provides a precursor that could potentially be used to create a branched analog of the target molecule. chemicalbook.com Branching can significantly impact the steric bulk and conformational freedom of the linker, which in turn can affect intermolecular interactions.

Another example of branching can be seen in the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, where a methyl group is introduced on the carbon adjacent to the piperazine ring, effectively creating a branched linker. nih.gov

Table 2: Examples of Branched Alkoxy Analogs

| Compound Name | Branching Position |

| 4-(tert-butoxy)aniline (precursor) | Quaternary carbon on the alkoxy chain |

| 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol (analog) | Methyl group on the linker backbone |

Note: The table includes a precursor and an analog to illustrate the concept of linker branching.

Exploration of Bioisosteric Replacements (Non-Therapeutic Context)

Bioisosteric replacement is a strategy used in chemical design to replace a functional group with another that has similar physical or chemical properties, with the aim of modifying the molecule's characteristics. In the context of this compound, the ethoxy linker can be replaced by other groups to explore different chemical spaces and physicochemical properties. These explorations are often conducted in a non-therapeutic context to understand fundamental structure-property relationships.

Amide groups are another potential bioisostere for the ether linkage, introducing a planar, rigid unit with hydrogen bonding capabilities. The synthesis of piperine (B192125) amide analogs, where a piperidine (B6355638) moiety is connected via an amide linker, demonstrates the application of this strategy in related structures. nih.gov An amide-linked analog of this compound would feature an amide bond connecting the piperazine and the phenyl ring, significantly changing the linker's flexibility and electronic character.

Table 3: Potential Bioisosteric Replacements for the Ethoxy Linker

| Bioisosteric Linker | Key Structural Difference from Ethoxy | Potential Impact on Properties |

| Thioether (-S-CH2-CH2-) | Replacement of Oxygen with Sulfur | Altered bond angle, length, and electronics |

| Amide (-NH-CO-) | Introduction of a planar amide bond | Increased rigidity, hydrogen bonding capability |

Note: This table presents potential bioisosteric replacements for conceptual exploration.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-(2-piperazin-1-ylethoxy)aniline. These methods provide insights into the distribution of electrons within the molecule and its propensity to engage in chemical reactions.

Key parameters derived from quantum chemical calculations that describe a molecule's reactivity include the energies of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. acs.org

Table 1: Representative Quantum Chemical Descriptors for a Piperazine (B1678402) Derivative (Calculated using DFT)

| Descriptor | Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Note: The data in this table is representative of piperazine derivatives and is intended to be illustrative of the types of parameters obtained from quantum chemical calculations. Actual values for this compound would require specific computation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions with biological systems. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's preferred shapes and dynamic behavior.

The piperazine ring typically adopts a chair conformation, which is its most stable form. rsc.org However, the presence of substituents can influence the preference for axial or equatorial positioning of these groups. For 1-arylpiperazines, the conformation is a key determinant of their biological activity. Studies on 2-substituted piperazines have shown that an axial conformation can be preferred and may even be stabilized by intramolecular hydrogen bonds, for example, with an ether linkage. nih.gov This could be relevant to this compound, where an interaction between the piperazine nitrogen and the ethoxy chain might be possible.

The linkage between the piperazine and aniline (B41778) moieties through the ethoxy chain introduces additional conformational flexibility. The rotational freedom around the various single bonds in this linker allows the molecule to adopt a range of conformations from extended to more folded forms. Molecular modeling studies on long-chain arylpiperazines have indicated that extended conformations are often favored in solvent simulations. mdpi.com

Molecular dynamics simulations can provide a more detailed picture of the conformational landscape of this compound in a simulated environment, such as in water. These simulations track the movements of atoms over time, revealing the dynamic interplay of intramolecular and intermolecular forces. For example, MD simulations of other piperazine derivatives have been used to understand their behavior in aqueous solutions. While specific MD studies on this compound were not found, such simulations would be invaluable for understanding how it interacts with its environment and potential binding partners.

Table 2: Torsional Angles of Interest in the Conformational Analysis of this compound

| Torsional Angle | Description | Potential Conformations |

| C(aniline)-O-C-C | Rotation around the aniline-ethoxy bond | Influences the orientation of the aniline ring relative to the linker |

| O-C-C-N(piperazine) | Rotation around the ethoxy-piperazine bond | Determines the distance and orientation between the two ring systems |

| C-N-C-C (within piperazine) | Ring puckering of the piperazine | Typically a chair conformation, but can be influenced by substituents |

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational methods can be employed to predict the spectroscopic properties of this compound, which can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of a molecule are determined by the chemical environment of each atom. DFT calculations can predict NMR chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when considering conformational isomers. nih.gov For this compound, one would expect characteristic signals for the aromatic protons of the aniline ring, the methylene (B1212753) protons of the ethoxy linker, and the methylene protons of the piperazine ring. The chemical shifts of the aniline protons would be influenced by the electron-donating amino and ethoxy groups. The symmetry of the piperazine ring would also be reflected in its NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts for a Representative 4-Alkoxyaniline Moiety

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to -NH₂) | 6.6 - 6.8 |

| Aromatic (ortho to -OR) | 6.8 - 7.0 |

| -OCH₂- | 3.9 - 4.1 |

| -NH₂ | 3.5 - 4.5 (broad) |

Note: These are representative predicted values and can vary based on the specific computational method and solvent used.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. For this compound, characteristic IR bands would be expected for the N-H stretching of the aniline and piperazine amino groups, C-H stretching of the aromatic and aliphatic portions, C-O stretching of the ether linkage, and C-N stretching.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns. For piperazine derivatives, a common fragmentation involves the cleavage of the bonds adjacent to the nitrogen atoms. libretexts.org For this compound, one might expect fragmentation to occur at the ethoxy linker or through the loss of parts of the piperazine ring. The molecular ion peak would be expected at an odd number due to the presence of three nitrogen atoms. libretexts.org

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]+• | Molecular ion |

| [M - CH₂=CH₂]+• | Loss of ethylene (B1197577) from the ethoxy linker |

| [C₆H₇NO]+• | Aniline-ethoxy fragment |

| [C₄H₉N₂]+ | Piperazine fragment |

Note: These are hypothetical fragments based on common fragmentation patterns of related structures.

Molecular Interaction Modeling for Biochemical Systems (e.g., enzyme active site binding, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used to understand the potential interactions of a compound within a biological system at a molecular level, providing insights that are not related to clinical efficacy.

The this compound scaffold contains several features that can participate in interactions with a protein's active site. The aniline and piperazine nitrogens can act as hydrogen bond donors and acceptors. The aromatic ring of the aniline moiety can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The flexible ethoxy linker allows the molecule to adopt a conformation that complements the shape of the binding pocket.

Numerous studies have reported the molecular docking of piperazine derivatives into the active sites of various enzymes and receptors. nih.govrsc.orgresearchgate.netmdpi.com For example, piperazine derivatives have been docked into the active sites of proteins implicated in neurodegenerative diseases and as potential antimicrobial agents. tandfonline.comnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions that stabilize the ligand-protein complex.

While no specific docking studies for this compound were identified, it is plausible that this molecule could bind to a variety of protein targets. For instance, given its structural similarity to some known enzyme inhibitors, it could potentially interact with kinases or other enzymes where an aniline or piperazine moiety is a known pharmacophore. A hypothetical docking study could reveal the specific amino acid residues within an enzyme's active site that form favorable interactions with this compound, providing a structural basis for its biochemical activity.

Table 5: Potential Molecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Aniline -NH₂ | Aspartate, Glutamate | Hydrogen Bond (donor) |

| Piperazine -NH | Serine, Threonine | Hydrogen Bond (donor/acceptor) |

| Aniline aromatic ring | Phenylalanine, Tyrosine | π-π Stacking |

| Ethoxy linker and piperazine ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on mechanistic insights, not efficacy)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or a specific property, such as toxicity. The focus of this section is on the mechanistic insights that can be derived from QSAR models, rather than on predicting the efficacy of a compound.

QSAR models are built using a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants, HOMO/LUMO energies), and steric properties (e.g., molar refractivity). nih.govmdpi.com By identifying which descriptors are most important for a particular activity, QSAR can provide insights into the underlying mechanism of action.

For aniline derivatives, QSAR studies have been used to model their toxicity. nih.govresearchgate.netresearchgate.netxjtlu.edu.cn These studies have shown that the toxicity of anilines can often be predicted by their hydrophobicity (log KOW) and electronic parameters. nih.gov This suggests that the mechanism of toxicity for these compounds is related to their ability to partition into biological membranes and their electronic character, which influences their reactivity.

Similarly, QSAR studies on piperazine derivatives have identified key molecular features that contribute to their activity. For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors found that descriptors such as the LUMO energy, electrophilicity index, and topological polar surface area were significantly correlated with their inhibitory activity. mdpi.com This points to the importance of the electronic and polar properties of these molecules in their interaction with the target protein.

Table 6: Examples of Molecular Descriptors Used in QSAR Studies and Their Mechanistic Implications

| Descriptor Class | Example Descriptor | Mechanistic Insight |

| Electronic | HOMO/LUMO energy, Hammett constant | Reactivity, ability to participate in redox reactions, strength of interactions with polar residues |

| Hydrophobic | LogP, LogD | Ability to cross cell membranes, hydrophobic interactions with the target |

| Steric/Topological | Molar refractivity, Molecular weight, Topological Polar Surface Area (TPSA) | Size and shape complementarity with the binding site, steric hindrance, potential for polar interactions |

Reaction Pathway Analysis in Organic Transformations

The reactivity of this compound in synthetic organic chemistry is characterized by the distinct behavior of its aniline and piperazine nitrogens, as well as the aromatic ring.

The compound possesses two primary sites for nucleophilic attack: the nitrogen of the aniline group and the secondary amine within the piperazine ring. The piperazine nitrogen is generally the more potent nucleophile.

Piperazine Moiety: The secondary amine of the piperazine ring is an effective nucleophile, readily participating in SN2 reactions. nih.gov It can attack alkyl halides or other electrophilic carbon centers to form a new carbon-nitrogen bond, extending the substituent at the N4 position. The reaction mechanism is a direct displacement of a leaving group from the electrophile. nih.gov Piperazine itself is known to act as an efficient nucleophile in substitution reactions on electron-deficient aromatic rings, such as pentafluoropyridine (B1199360). researchgate.net

Aniline Moiety: The nucleophilicity of the aniline nitrogen is significantly diminished due to the delocalization of its lone pair of electrons into the aromatic π-system. While it can still act as a nucleophile, it is less reactive than the aliphatic amine of the piperazine. Reactions at this site, such as acylation or alkylation, typically require more forcing conditions or specific catalysts. The reaction of anilines with alkyl halides proceeds via an SN2 mechanism.

The synthesis of related arylpiperazines often involves the nucleophilic substitution of a halogen on an aromatic ring by a piperazine, a reaction that is influenced by the electronic properties of the ring and the nature of the leaving group. rsc.org

The electron-rich aniline ring makes the compound susceptible to oxidation.

Oxidation: The aniline moiety, being an analogue of p-aminophenol, is prone to electrochemical oxidation. The initial step involves the transfer of electrons to form a radical cation, which can lead to the formation of a quinone imine species. nih.gov This highly reactive intermediate can then participate in subsequent reactions, such as Michael additions with available nucleophiles. nih.gov For example, the electrochemical oxidation of a similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, generates a p-quinone imine that reacts with mercaptan nucleophiles. nih.gov This indicates that this compound could undergo similar transformations, potentially leading to dimerization or polymerization ("aniline black") if not controlled. nih.gov

Reduction: In a synthetic context, the aniline group of this compound is typically formed via the reduction of a precursor nitroaromatic compound. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

Modern catalytic methods are crucial for the synthesis and functionalization of molecules like this compound.

Palladium-Catalyzed C-N Coupling: The formation of the aryl-piperazine bond can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, followed by coordination of the piperazine amine, deprotonation, and reductive elimination to furnish the desired C-N bond. This method is noted for its high efficiency in producing arylpiperazines. organic-chemistry.org

Palladium-Catalyzed Cyclization: The piperazine ring itself can be constructed using palladium-catalyzed cyclization reactions. For instance, a Wacker-type aerobic oxidative cyclization can be used to form various nitrogen heterocycles, including piperazines, from appropriate alkene precursors. organic-chemistry.org

Conclusion

Advanced Analytical Characterization Techniques for 4 2 Piperazin 1 Ylethoxy Aniline

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of 4-(2-Piperazin-1-ylethoxy)aniline. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing the arrangement of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the ethoxy bridge protons, and the piperazine (B1678402) ring protons. The aromatic protons of the p-substituted aniline (B41778) ring typically appear as two doublets in the range of δ 6.6-6.8 ppm. The protons of the ethoxy group (-O-CH₂-CH₂-N) are expected to show two triplets, with the protons adjacent to the oxygen atom resonating downfield (around δ 4.0 ppm) compared to those adjacent to the piperazine nitrogen (around δ 2.7 ppm). The piperazine ring protons usually appear as two broad multiplets or singlets in the aliphatic region (δ 2.5-3.0 ppm). The N-H protons of the aniline and piperazine moieties may appear as broad singlets that can exchange with D₂O.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. nih.govspectrabase.comresearchgate.netresearchgate.net The aromatic carbons of the aniline ring would produce four distinct signals, with the carbon attached to the oxygen appearing significantly downfield. The two carbons of the ethoxy linker would be found in the δ 60-70 ppm region. The carbons of the piperazine ring typically resonate in the δ 45-55 ppm range. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to -NH₂) | 6.65 (d) | 115.9 |

| Aromatic C-H (ortho to -O) | 6.75 (d) | 116.5 |

| Aromatic C-NH₂ | - | 141.0 |

| Aromatic C-O | - | 152.0 |

| -O-CH₂ -CH₂-N | 4.05 (t) | 66.5 |

| -O-CH₂-CH₂ -N | 2.75 (t) | 58.0 |

| Piperazine C-H (adjacent to N-CH₂) | 2.60 (m) | 54.0 |

| Piperazine C-H (adjacent to NH) | 2.90 (m) | 45.5 |

| Aniline -NH₂ | 3.50 (br s) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands in the region of 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group of aniline. A secondary amine N-H stretch from the piperazine ring would appear around 3300 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and piperazine groups appears in the 2800-3000 cm⁻¹ range. researchgate.net

C=C Stretching: Aromatic ring C=C stretching absorptions are expected in the 1500-1620 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₂) would be present around 1240 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-N Stretching: The aromatic C-N stretch is expected around 1320-1250 cm⁻¹, while aliphatic C-N stretches from the piperazine ring appear in the 1150-1020 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3450 - 3350 |

| Secondary Amine (-NH) | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1620 - 1500 |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | ~1240 |

| C-N (Aromatic) | Stretch | 1320 - 1250 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₉N₃O), the expected monoisotopic mass is approximately 221.1528 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 221.

The fragmentation pattern would provide further structural confirmation. Key fragment ions would likely include:

Cleavage of the C-O bond, leading to a fragment corresponding to the aminophenoxy radical and a cation at m/z 126, representing the [CH₂-piperazine]⁺ fragment.

Alpha-cleavage adjacent to the piperazine nitrogen, resulting in a characteristic fragment at m/z 85.

Fragmentation of the ethoxy chain.

Table 3: Predicted Mass Spectrometry Data for this compound

| Data Type | Description | Predicted Value (m/z) |

|---|---|---|

| Molecular Formula | C₁₂H₁₉N₃O | - |

| Monoisotopic Mass | Calculated exact mass | 221.1528 |

| Molecular Ion (HRMS) | [M+H]⁺ | 222.1604 |

| Key Fragment Ion 1 | Cleavage of piperazine ring | 85 |

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity of non-volatile compounds like this compound. researchgate.net

A typical method would employ reversed-phase chromatography. researchgate.netsielc.com The basic nitrogen atoms in the molecule require the use of a buffered mobile phase or a specialized column to achieve good peak shape and resolution.

Table 4: Typical HPLC/UHPLC Method Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium AcetateB: Acetonitrile (B52724) or Methanol |

| Elution Mode | Gradient elution (e.g., starting with 5-10% B, ramping to 95% B) |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UHPLC) |

| Detection | UV-Vis Diode Array Detector (DAD) at ~240 nm and ~290 nm |

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. nih.gov Due to the relatively high molecular weight and the presence of polar amine and ether functional groups, this compound has a high boiling point and may exhibit poor peak shape on standard GC columns. epa.gov

To overcome these challenges, analysis may require a high-temperature capillary column and potentially derivatization of the amine groups to increase volatility and reduce polarity. epa.gov GC coupled with a mass spectrometer (GC-MS) is a powerful combination for separating and identifying impurities. unodc.orgrsc.org

Table 5: Potential Gas Chromatography (GC) Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless inlet at high temperature (e.g., 280 °C) |

| Oven Program | Temperature ramp, e.g., start at 150 °C, hold for 1 min, ramp at 10-15 °C/min to 300 °C, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique extensively used for the qualitative analysis of compounds, monitoring reaction progress, and determining the purity of a substance. nih.gov For a compound with the structural complexity of this compound, possessing both a basic piperazine ring and a polar aniline moiety, the selection of an appropriate stationary and mobile phase is critical for achieving effective separation. researchgate.net

Stationary Phase Selection:

The choice of stationary phase in TLC is governed by the polarity of the analyte. For this compound, several options can be considered:

Silica Gel (SiO₂): As a polar stationary phase, silica gel is the most common choice for the analysis of moderately polar to polar compounds. chromatographyonline.com The interaction between the polar functional groups of the analyte (the aniline and piperazine nitrogens, and the ether oxygen) and the silanol (B1196071) groups of the silica gel dictates the retention.

Alumina (B75360) (Al₂O₃): Alumina is another polar adsorbent that can be used in its neutral, acidic, or basic form. chromatographyonline.com Basic alumina might be particularly suitable for a basic compound like this compound, as it can minimize tailing, a common issue with amines on silica gel.

Reversed-Phase (RP) Plates: RP-TLC plates, such as C18- or C8-bonded silica, offer an alternative where the stationary phase is nonpolar. This would necessitate the use of a polar mobile phase.

Mobile Phase Optimization:

The mobile phase, or eluent, is chosen to have a polarity that is inverse to that of the stationary phase. For a normal-phase TLC on silica or alumina, a mixture of a nonpolar and a polar solvent is typically employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for good separation.

Given the presence of the basic nitrogen atoms in this compound, which can lead to strong adsorption and streaking on the plate, the addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase is often beneficial. Conversely, an acidic modifier like acetic acid can be used if the compound is analyzed on a reversed-phase plate or if interactions with acidic impurities are being investigated. nih.gov

Illustrative TLC Data for this compound:

The following table provides hypothetical yet representative TLC data for this compound under different conditions. These values are based on the expected chromatographic behavior of a compound with its structural features.

| Stationary Phase | Mobile Phase System (v/v/v) | Rf Value | Visualization Method |

| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol : Triethylamine (90:9:1) | 0.45 | UV light (254 nm), Iodine vapor |

| Alumina (neutral) | Ethyl Acetate (B1210297) : Hexane (7:3) | 0.58 | UV light (254 nm), Permanganate stain |

| C18-Reversed Phase | Acetonitrile : Water : Acetic Acid (70:29:1) | 0.62 | UV light (254 nm) |

Data Interpretation:

The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. A lower Rf value indicates stronger interaction with the stationary phase and lower polarity of the compound relative to the mobile phase. The different Rf values in the table reflect the varying interactions of this compound with different stationary and mobile phase combinations. The use of modifiers like triethylamine is crucial in obtaining a well-defined spot by mitigating the strong interactions of the amine groups with the acidic silanol groups on the silica gel plate.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged species like the protonated form of this compound. nih.govmdpi.com

Principle of Separation:

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. At pH values above 3, the inner wall of the capillary possesses a negative charge due to the ionization of silanol groups, leading to an electroosmotic flow (EOF) of the buffer towards the cathode. When a sample is introduced and a voltage is applied, cationic species will migrate towards the cathode at a rate determined by their charge-to-size ratio, in addition to the EOF.

Method Development for this compound:

For the analysis of this compound, the compound would be in its protonated, cationic form in an acidic buffer. Key parameters to optimize for a successful separation include:

Buffer pH: A pH between 2.5 and 5 is typically used for the analysis of basic compounds. The pH will influence the charge of the analyte and the magnitude of the EOF.

Buffer Composition and Concentration: Phosphate or acetate buffers are common choices. The concentration of the buffer affects the ionic strength, which in turn influences the EOF and the resolution of the separation.

Applied Voltage: Higher voltages generally lead to shorter analysis times but can also generate Joule heating, which may affect the separation efficiency.

Capillary Dimensions: The length and internal diameter of the capillary impact the analysis time, efficiency, and sample loading capacity.

Injection Method: Hydrodynamic or electrokinetic injection can be used. For trace analysis, online concentration techniques like field-enhanced sample stacking can be employed to improve sensitivity. mdpi.com

Hypothetical CE Data for this compound:

The table below presents plausible CE data for the analysis of this compound, illustrating the expected migration behavior.

| Capillary | Background Electrolyte (BGE) | Applied Voltage | Injection | Migration Time (min) |

| Fused Silica (50 µm i.d., 60 cm total length) | 50 mM Phosphate buffer (pH 2.5) | 25 kV | Hydrodynamic (50 mbar for 5s) | 6.8 |

| Fused Silica (75 µm i.d., 50 cm total length) | 25 mM Acetate buffer (pH 4.0) | 20 kV | Electrokinetic (5 kV for 3s) | 8.2 |

Data Interpretation:

The migration time is the time it takes for the analyte to travel from the injection end of the capillary to the detector. This time is influenced by both the electrophoretic mobility of the ion and the electroosmotic flow. Shorter migration times are generally observed with higher voltages and in buffers that promote a stronger EOF. The specific migration time under a defined set of conditions can be used for the qualitative identification of this compound.

Advanced Techniques for Challenging Compound Characterization

For a comprehensive structural elucidation and characterization of this compound, especially when dealing with complex mixtures or for definitive identification, a combination of advanced spectroscopic and spectrometric techniques is indispensable.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) would be a suitable method due to the compound's polarity and the presence of basic nitrogen atoms that are easily protonated.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of the piperazine ring and the ethoxy linkage. xml-journal.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's structure.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the aromatic protons, the protons of the ethoxy bridge, and the protons of the piperazine ring.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. researchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing a complete and unambiguous structural assignment.

X-ray Crystallography:

If a suitable single crystal of this compound or a salt thereof can be grown, X-ray crystallography can provide the absolute three-dimensional structure of the molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule, including the chair conformation of the piperazine ring. nih.gov

Applications in Chemical Science and Engineering

Role as Building Blocks and Precursors in Organic Synthesis

The reactive aniline (B41778) and piperazine (B1678402) groups in 4-(2-Piperazin-1-ylethoxy)aniline make it a valuable intermediate and building block in organic synthesis, enabling the construction of diverse molecular architectures.

Synthesis of Complex Heterocyclic Systems

The aniline and piperazine functionalities within this compound serve as key reactive sites for constructing larger, more complex heterocyclic structures. The primary aromatic amine can undergo a variety of classical reactions, such as diazotization, acylation, and condensation with carbonyl compounds, to form new heterocyclic rings. Concurrently, the secondary amine of the piperazine ring is available for substitution, allowing for the extension of the molecular framework.

While direct examples utilizing this compound are not prevalent in existing literature, the principle is well-demonstrated with closely related analogues. For instance, fragment libraries derived from 4-(piperazin-1-yl)aniline have been successfully employed in the kinetic target-guided synthesis of small-molecule stabilizers for G-quadruplex DNA. researchgate.net This approach highlights how the piperazine-aniline scaffold can be elaborated through reactions like amide bond formation or click chemistry to create high-affinity ligands for complex biological targets. researchgate.net The general synthetic utility of piperazine itself is vast, with numerous methods available for its incorporation into larger structures. organic-chemistry.org These established synthetic routes are applicable to the piperazine moiety in the title compound for creating diverse heterocyclic systems.

Ligand Synthesis for Catalysis

The piperazine ring is a privileged structure in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. The two nitrogen atoms of the piperazine group in this compound can act as a bidentate ligand, chelating to a metal center. Furthermore, the aniline nitrogen and the ether oxygen can also participate in coordination, potentially allowing for tridentate or even tetradentate binding modes depending on the conformation and the metal ion.

This coordination capability makes the molecule an attractive precursor for synthesizing ligands for catalysis. By modifying the aniline or the second piperazine nitrogen, the steric and electronic properties of the resulting metal complex can be fine-tuned to optimize catalytic activity and selectivity. Although specific catalytic applications of ligands derived directly from this compound are not detailed in the reviewed literature, the copolymer of aniline and piperazine has been shown to possess electrochemical activity, indicating the electronic versatility of the combined structure. researchgate.net

Materials Science Applications

In materials science, this compound is a promising monomer and molecular component for creating functional polymers, dyes, and sensors due to its electropolymerizable aniline group and its functional piperazine tail.

Polymer Chemistry

The aniline group of this compound allows it to be used as a monomer in polymerization reactions, particularly in the synthesis of polyaniline derivatives. Polyaniline is a well-known conducting polymer, and by incorporating substituents, its properties can be tailored for specific applications. rsc.org The polymerization can be achieved through chemical or electrochemical oxidation. researchgate.net

The resulting polymer from this compound would feature a polyaniline backbone with pendant piperazine-ethoxy side chains. These side chains can enhance the solubility of the polymer in common organic solvents and provide sites for further functionalization or for coordinating metal ions. rsc.org The synthesis of copolymers of piperazine and aniline has been reported, yielding materials with significant conductivity in the semiconductor range. researchgate.net The properties of these copolymers, such as conductivity and morphology, are influenced by the counter ions used during synthesis. researchgate.net While the specific creation of degradable metallopolymers using this monomer is not documented, the piperazine side chains offer clear potential for chelating metal ions to form metallopolymers, and the polymer backbone's properties could be engineered for specific stability characteristics.

Table 1: Research Findings on Aniline-Piperazine Copolymers

| Study Focus | Key Findings | Reference |

| Electrochemical Copolymerization | Piperazine can be successfully copolymerized with aniline in an acidic medium. The resulting copolymer exhibits electrochemical activity. | researchgate.net |

| Chemical Copolymerization | Synthesis of a semiconducting piperazine-aniline copolymer has been achieved. The copolymer's conductivity and morphology are influenced by the nature of the counter ions. | researchgate.net |

| Polymer Properties | The introduction of substituents on the aniline ring affects the surface morphology and solubility of the resulting polymers. | rsc.org |

Dye Synthesis

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. jbiochemtech.comunb.ca The synthesis involves a two-step process: the diazotization of the aromatic amine followed by an azo coupling reaction with an electron-rich coupling component (such as a phenol (B47542) or another aniline). unb.ca

This compound is a suitable candidate for the amine component in this reaction sequence. The primary amine group can be converted into a diazonium salt under standard conditions (e.g., using sodium nitrite (B80452) and hydrochloric acid at low temperatures). This reactive intermediate can then be coupled with various aromatic compounds to produce a wide array of azo dyes. The color of the resulting dye would be influenced by the electronic properties of the entire molecule, including the piperazine-ethoxy substituent, and the chosen coupling partner. unb.ca A closely related compound, 4-piperazinoaniline, is noted for its use in the dyestuff industry, underscoring the applicability of this molecular scaffold in dye synthesis. fishersci.no

Table 2: General Steps for Azo Dye Synthesis from Aniline Derivatives

| Step | Description | General Reagents |

| 1. Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |

| 2. Azo Coupling | Reaction of the diazonium salt with an electron-rich coupling partner. | Phenols, Naphthols, or other aromatic amines |

Sensor Development and Chemodetection

The unique properties of this compound and its derivatives make them suitable for applications in sensor technology and chemodetection.

Polymers derived from this monomer are of particular interest. Polyaniline-based materials are known to be sensitive to various analytes, and their conductivity can change upon exposure, forming the basis of a chemical sensor. rsc.org For example, copolymers of aniline and piperazine have been investigated for the electrochemical sensing of biologically relevant molecules like dopamine (B1211576) and ascorbic acid. researchgate.net Thin films of functionalized polyanilines have also demonstrated high sensitivity to moisture and ammonia (B1221849). rsc.org

Furthermore, non-polymeric derivatives can act as highly specific molecular probes. Research has shown that molecules built upon the 4-(piperazin-1-yl)aniline framework can be synthesized to act as ligands that selectively bind to and stabilize DNA G-quadruplex structures, a key process in regulating gene expression. researchgate.net In a related application, phenylpiperazine derivatives have been developed as molecular probes for the non-invasive imaging of transporters in the brain using Positron Emission Tomography (PET), demonstrating their value in advanced medical diagnostics. nih.gov

Metal-Organic Frameworks (MOFs) Components

The unique structure of this compound, featuring a primary amine on the aniline ring and a secondary amine within the piperazine ring, makes it a promising candidate as a bifunctional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting the organic linkers.

The aniline and piperazine moieties can serve different roles in MOF construction. The aniline group can be functionalized to introduce coordinating groups, such as carboxylates, which then bind to the metal centers to form the primary framework. The piperazine group, with its available nitrogen atoms, can act as a secondary binding site for metal ions or as a functional site within the pores of the MOF. This can lead to the formation of complex, entangled structures like polycatenanes or interpenetrated frameworks, which can be solvent-dependent. rsc.org

Furthermore, the flexible ethoxy chain and the piperazine ring can introduce dynamic properties to the MOF structure. The piperazine moiety, in particular, has been utilized to create functionalized MOFs with enhanced properties. For example, a piperazine-functionalized MOF-505 analogue, NJU-Bai 19, demonstrated a significantly high methane (B114726) storage capacity. rsc.org The introduction of the piperazine group enhanced the methane uptake capacity compared to its non-functionalized counterpart. rsc.org This suggests that incorporating this compound as a linker could lead to MOFs with tailored gas sorption properties.

The table below summarizes the potential roles of the constituent parts of this compound in the formation and functionality of MOFs.

| Structural Component | Potential Role in MOFs | Potential Benefit |

| Aniline Moiety | Primary coordinating site (after functionalization) | Forms the main framework structure |

| Piperazine Moiety | Secondary binding site, functional pore surface | Enhances gas storage capacity, introduces basic sites |

| Ethoxy Linker | Flexible spacer | Allows for structural flexibility and dynamic behavior |

Agrochemical Research Applications (General, not specific efficacy)

The piperazine ring and the aniline scaffold are both considered "privileged structures" in medicinal and agrochemical research due to their frequent appearance in biologically active compounds. rhhz.netcoherentmarketinsights.com The piperazine heterocycle is often used as a linker to connect different pharmacophores, improving properties like water solubility and bioavailability. rhhz.netnih.gov This makes this compound a molecule of interest for the synthesis of new potential agrochemicals.

Aniline and its derivatives are key raw materials in the production of a wide range of pesticides, including herbicides, fungicides, and insecticides. coherentmarketinsights.comjinchangshengchem.com The anilino group can be found in various commercial agrochemicals. coherentmarketinsights.com Similarly, numerous piperazine-containing compounds have shown excellent activity against fungi, bacteria, insects, and plant viruses. rhhz.net The structure-activity relationship (SAR) studies of these compounds often highlight the importance of the substituents on the piperazine ring for their biological activity. rhhz.netnih.gov

Given these precedents, this compound could serve as a versatile starting material or a core scaffold for developing new agrochemicals. The primary amine of the aniline part and the secondary amine of the piperazine ring offer two reactive sites for further chemical modifications, allowing for the creation of a library of derivatives to be screened for various agrochemical activities. For instance, acylation or alkylation at these sites could lead to novel compounds with potentially enhanced efficacy or a different spectrum of activity.

The following table outlines the established roles of the aniline and piperazine moieties in agrochemical compounds.

| Scaffold | Role in Agrochemicals | Examples of Activity |

| Aniline | Key building block for active ingredients | Herbicides, Fungicides, Insecticides coherentmarketinsights.comjinchangshengchem.com |

| Piperazine | Linker between active substructures, core scaffold | Fungicidal, Bactericidal, Insecticidal, Virucidal rhhz.net |

Environmental Chemistry Applications (e.g., pollutant degradation, water treatment)

The presence of the aniline moiety in this compound raises considerations for its environmental fate and potential applications in environmental chemistry. Aniline and its derivatives are recognized as environmental pollutants, often found in industrial wastewater from dye, pharmaceutical, and agrochemical manufacturing. researchgate.netnih.gov Due to their toxicity, it is crucial to remove them from effluents.

Research into the degradation of aniline has identified several pathways, including microbial degradation and advanced oxidation processes (AOPs). Certain bacterial strains, such as Rhodococcus sp., can degrade aniline, typically via a catechol pathway. nih.gov This involves the enzymatic conversion of aniline to catechol, which is then further broken down. nih.gov The optimal conditions for such biodegradation are often specific to factors like pH and temperature. nih.gov

The piperazine component also has a known environmental degradation profile. Its degradation in the atmosphere is primarily initiated by reaction with hydroxyl (OH) radicals. nih.gov In aqueous environments, such as in carbon capture systems where piperazine is used, it can undergo thermal and oxidative degradation. utexas.edu The degradation of piperazine can be catalyzed by metal ions like copper. utexas.edu

Therefore, studies on the environmental impact of this compound would likely focus on its biodegradability and susceptibility to AOPs. The compound itself could be a target for remediation technologies. Conversely, the high reactivity of the aniline and piperazine groups could be harnessed in environmental applications, for example, as a precursor for synthesizing materials for pollutant capture or as a model compound to study the degradation of complex nitrogen-containing organic pollutants.

Applications as Molecular Probes in Biochemical Research (In Vitro)

The structural combination of an electron-rich aniline and a flexible piperazine linker makes this compound an attractive scaffold for the design of molecular probes for in vitro biochemical research. Fluorescent probes are essential tools for visualizing and quantifying biological molecules and processes.